Cas no 712-79-8 (2-(Difluoromethoxy)naphthalene)

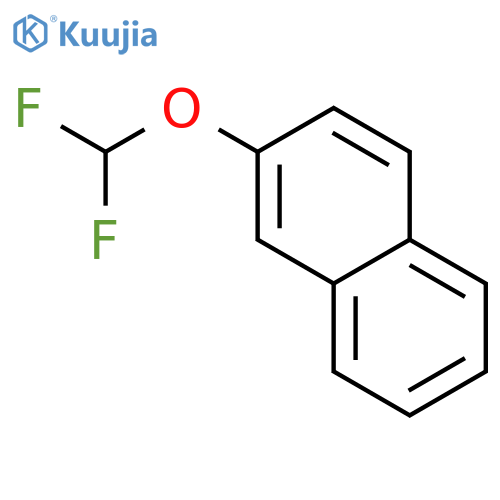

712-79-8 structure

商品名:2-(Difluoromethoxy)naphthalene

2-(Difluoromethoxy)naphthalene 化学的及び物理的性質

名前と識別子

-

- Naphthalene, 2-(difluoromethoxy)-

- 2-(DIFLUOROMETHOXY)NAPHTHALENE

- STK663860

- FCH1112391

- C11H8F2O

- CS-0155873

- SB85524

- MFCD05856249

- PHRDBYLNQKVKBB-UHFFFAOYSA-N

- s10100

- 712-79-8

- AKOS003348442

- SCHEMBL12646813

- DTXSID50364063

- DS-14953

- A914604

- DB-133824

- 2-(Difluoromethoxy)naphthalene

-

- MDL: MFCD05856249

- インチ: 1S/C11H8F2O/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H

- InChIKey: PHRDBYLNQKVKBB-UHFFFAOYSA-N

- ほほえんだ: FC([H])(OC1C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C2C=1[H])F

計算された属性

- せいみつぶんしりょう: 194.05432120g/mol

- どういたいしつりょう: 194.05432120g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2

- 疎水性パラメータ計算基準値(XlogP): 4.4

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 264.2±25.0°C at 760 mmHg

- フラッシュポイント: 120.9±19.0 °C

- じょうきあつ: 0.0±0.5 mmHg at 25°C

2-(Difluoromethoxy)naphthalene セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Sealed in dry,Room Temperature

2-(Difluoromethoxy)naphthalene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM234806-1g |

2-(Difluoromethoxy)naphthalene |

712-79-8 | 98% | 1g |

$186 | 2024-07-24 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D895003-250mg |

2-(Difluoromethoxy)naphthalene |

712-79-8 | 98% | 250mg |

¥945.90 | 2022-01-12 | |

| Chemenu | CM234806-5g |

2-(Difluoromethoxy)naphthalene |

712-79-8 | 98% | 5g |

$1421 | 2021-08-04 | |

| Alichem | A219003851-5g |

2-(Difluoromethoxy)naphthalene |

712-79-8 | 98% | 5g |

$1414.38 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X52135-100mg |

2-(Difluoromethoxy)naphthalene |

712-79-8 | 98% | 100mg |

¥103.0 | 2023-09-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X52135-250mg |

2-(Difluoromethoxy)naphthalene |

712-79-8 | 98% | 250mg |

¥236.0 | 2023-09-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X52135-5g |

2-(Difluoromethoxy)naphthalene |

712-79-8 | 98% | 5g |

¥12774.0 | 2023-09-05 | |

| Alichem | A219003851-1g |

2-(Difluoromethoxy)naphthalene |

712-79-8 | 98% | 1g |

$404.86 | 2023-09-01 | |

| eNovation Chemicals LLC | D758714-250mg |

2-(difluoromethoxy)naphthalene |

712-79-8 | 98% | 250mg |

$140 | 2025-02-20 | |

| Aaron | AR006A6D-5g |

2-(difluoromethoxy)naphthalene |

712-79-8 | 5g |

$407.00 | 2023-12-13 |

2-(Difluoromethoxy)naphthalene 関連文献

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884

712-79-8 (2-(Difluoromethoxy)naphthalene) 関連製品

- 458-92-4((Difluoromethoxy)benzene)

- 87789-47-7(4-(Difluoromethoxy)phenol)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:712-79-8)2-(Difluoromethoxy)naphthalene

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):268.0/433.0/820.0